4-(6,7-Dihydro-1,3-dimethylbenzo[c]thien-4-yl)-1H-imidazolemaleate
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Overview
Description
4-(6,7-Dihydro-1,3-dimethylbenzo[c]thien-4-yl)-1H-imidazolemaleate is a synthetic compound known for its potent and selective activity as an α2D-adrenoceptor agonist. This compound has been studied for its potential therapeutic applications, particularly in the field of analgesia, due to its ability to modulate adrenergic receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,7-Dihydro-1,3-dimethylbenzo[c]thien-4-yl)-1H-imidazolemaleate typically involves multi-step organic synthesis. The process begins with the preparation of the benzo[c]thienyl core, followed by the introduction of the imidazole ring. Key steps include:
Formation of the Benzo[c]thienyl Core: This involves cyclization reactions starting from suitable precursors such as substituted benzene derivatives and thiophene compounds.
Introduction of the Imidazole Ring: This step often involves the reaction of the benzo[c]thienyl intermediate with imidazole or its derivatives under conditions that promote ring closure and functionalization.
Formation of the Maleate Salt: The final step involves the reaction of the imidazole derivative with maleic acid to form the maleate salt, enhancing the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques such as crystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-(6,7-Dihydro-1,3-dimethylbenzo[c]thien-4-yl)-1H-imidazolemaleate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thienyl ring.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups such as halides or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-(6,7-Dihydro-1,3-dimethylbenzo[c]thien-4-yl)-1H-imidazolemaleate is used as a model compound to study the behavior of α2D-adrenoceptor agonists. Its synthesis and reactivity provide insights into the design of new adrenergic agents.
Biology
Biologically, this compound is significant for its role in modulating adrenergic receptors, which are crucial in the sympathetic nervous system. It has been used in various studies to understand receptor-ligand interactions and signal transduction pathways.
Medicine
Its ability to selectively activate α2D-adrenoceptors makes it a candidate for pain management therapies .
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals targeting adrenergic receptors. Its synthesis and functionalization provide a basis for creating a variety of therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(6,7-Dihydro-1,3-dimethylbenzo[c]thien-4-yl)-1H-imidazolemaleate involves its binding to α2D-adrenoceptors. This binding inhibits the release of norepinephrine, leading to reduced sympathetic nervous system activity. The compound’s analgesic effects are mediated through this pathway, providing pain relief by modulating neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
Clonidine: Another α2-adrenoceptor agonist used for its antihypertensive and analgesic properties.
Dexmedetomidine: A selective α2-adrenoceptor agonist with sedative and analgesic effects.
Guanfacine: Used primarily for its antihypertensive and ADHD treatment properties.
Uniqueness
4-(6,7-Dihydro-1,3-dimethylbenzo[c]thien-4-yl)-1H-imidazolemaleate is unique due to its high selectivity for the α2D subtype of adrenoceptors, which may offer more targeted therapeutic effects with potentially fewer side effects compared to less selective compounds .
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;5-(1,3-dimethyl-6,7-dihydro-2-benzothiophen-4-yl)-1H-imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S.C4H4O4/c1-8-10-4-3-5-11(12-6-14-7-15-12)13(10)9(2)16-8;5-3(6)1-2-4(7)8/h5-7H,3-4H2,1-2H3,(H,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCJPAYHMCWCGW-BTJKTKAUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC=C(C2=C(S1)C)C3=CN=CN3.C(=CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2CCC=C(C2=C(S1)C)C3=CN=CN3.C(=C\C(=O)O)\C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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